Cas no 117141-32-9 (Acetic acid, 2-diazo-,[4-(2-pyridinyldithio)phenyl]methyl ester)

Acetic acid, 2-diazo-,[4-(2-pyridinyldithio)phenyl]methyl ester structure
117141-32-9 structure
Product Name:Acetic acid, 2-diazo-,[4-(2-pyridinyldithio)phenyl]methyl ester
CAS No:117141-32-9
Molecular Formula:C14H11N3O2S2
Molecular Weight:317.38604
CID:139670
PubChem ID:164023

Acetic acid, 2-diazo-,[4-(2-pyridinyldithio)phenyl]methyl ester Properties

Names and Identifiers

    • Acetic acid, 2-diazo-,[4-(2-pyridinyldithio)phenyl]methyl ester
    • (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate
    • 4-(2'-pyridyldithio)benzyldiazoacetate
    • (4-(2-Pyridinyldithio)phenyl)methyl diazoacetate
    • (E)-2-diazonio-1-{[4-(pyridin-2-yldisulfanyl)benzyl]oxy}ethenolate
    • Acetic acid, diazo-, (4-(2-pyridinyldithio)phenyl)methyl ester
    • p-(2'-Pyridyldithio)benzyldiazoacetate
    • PPDA
    • Aceticacid, diazo-, [4-(2-pyridinyldithio)phenyl]methyl ester (9CI)
    • 117141-32-9
    • [4-(PYRIDIN-2-YLDISULFANYL)PHENYL]METHYL 2-DIAZOACETATE
    • InChIKey: QPCKXATVJWUMEG-NTEUORMPSA-N
    • Inchi: 1S/C14H11N3O2S2/c15-17-9-14(18)19-10-11-4-6-12(7-5-11)20-21-13-3-1-2-8-16-13/h1-9H,10H2/b14-9+
    • SMILES: N#[N+]/C=C(/OCC1C=CC(SSC2=CC=CC=N2)=CC=1)\[O-]

Computed Properties

  • Exact Mass: 317.02943
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 317.02926895g/mol
  • Heavy Atom Count: 21
  • Complexity: 380
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.2
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • PSA: 75.59
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